1-bromo-2-methylcyclobutane, Mixture of diastereomers

Catalog No.
S6876267
CAS No.
80204-23-5
M.F
C5H9Br
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-2-methylcyclobutane, Mixture of diastereom...

CAS Number

80204-23-5

Product Name

1-bromo-2-methylcyclobutane, Mixture of diastereomers

IUPAC Name

1-bromo-2-methylcyclobutane

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3

InChI Key

IXHHSYDNHZYFGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1Br

Organic Synthesis: Precursor for Cyclobutane Rings

The cyclobutane ring structure is a common motif found in many biologically active molecules [1]. 1-bromo-2-methylcyclobutane, with its inherent cyclobutane ring, could serve as a valuable building block for organic synthesis. By manipulating the bromine and methyl groups, researchers could potentially convert it into more complex cyclobutane-containing molecules with desired properties.

This application aligns with the broader field of organic synthesis, where researchers design and create new molecules with specific functionalities [2].

  • PubChem, 1-Bromo-2-methylcyclobutane:
  • ScienceDirect, Organic Synthesis:

Stereochemical Studies: Elucidating Diastereomeric Effects

Since 1-bromo-2-methylcyclobutane exists as a mixture of diastereomers, it could be a useful tool in stereochemical studies. Diastereomers are non-mirror-image stereoisomers with different spatial arrangements of atoms. Investigating the reactivity and properties of this diastereomeric mixture can help researchers understand how subtle changes in molecular structure can influence these aspects [3].

This application aligns with the field of stereochemistry, which focuses on the spatial arrangement of atoms in molecules and its impact on their properties [4].

  • LibreTexts, Stereochemistry)
  • American Chemical Society, Stereochemistry

1-Bromo-2-methylcyclobutane is a cyclic organic compound characterized by a cyclobutane ring substituted with a bromine atom and a methyl group. Its molecular formula is C5H9BrC_5H_9Br, and it exists as a mixture of diastereomers due to the presence of two stereogenic centers. The compound's structure allows for different spatial arrangements of the bromine and methyl groups, resulting in distinct diastereomeric forms that exhibit unique chemical and physical properties .

The reactivity of 1-bromo-2-methylcyclobutane can be attributed to the bromine atom, which is a good leaving group. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under strong bases, elimination can occur, resulting in the formation of alkenes.
  • Radical Reactions: The compound can participate in radical reactions, particularly under UV light, leading to various substitution products .

While specific biological activities of 1-bromo-2-methylcyclobutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the bromine atom may enhance lipophilicity and biological activity, making such compounds potential candidates for pharmacological studies. Cyclobutane derivatives are known to play roles in medicinal chemistry and may exhibit antibacterial or antifungal properties based on their structural characteristics .

Several methods are available for synthesizing 1-bromo-2-methylcyclobutane:

  • Radical Bromination: The bromination of 2-methylcyclobutane using bromine in the presence of light can yield 1-bromo-2-methylcyclobutane through radical mechanisms.
  • Electrophilic Addition: Starting from cyclobutene, electrophilic addition of bromine can yield the desired bromo compound.
  • Substitution Reactions: Using a suitable precursor such as 2-methylcyclobutanol, one can convert alcohol to bromo compound through reaction with phosphorus tribromide .

Similar compounds include:

  • 1-Bromo-3-methylcyclobutane
  • 1-Chloro-2-methylcyclobutane
  • 2-Bromo-3-methylcyclopentane
CompoundMolecular FormulaUnique Features
1-Bromo-2-methylcyclobutaneC5H9BrC_5H_9BrMixture of diastereomers; versatile in organic synthesis
1-Bromo-3-methylcyclobutaneC5H9BrC_5H_9BrDifferent substitution pattern; potential for different reactivity
1-Chloro-2-methylcyclobutaneC5H11ClC_5H_{11}ClChlorine instead of bromine; different reactivity profile
2-Bromo-3-methylcyclopentaneC6H11BrC_6H_{11}BrLarger ring structure; offers different steric hindrance

The uniqueness of 1-bromo-2-methylcyclobutane lies in its specific arrangement of substituents on the cyclobutane ring, which influences its reactivity and potential applications in synthesis and biological studies. The presence of both bromine and methyl groups allows for diverse chemical transformations not found in simpler alkanes or other halogenated compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

147.98876 g/mol

Monoisotopic Mass

147.98876 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-26-2023

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